2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

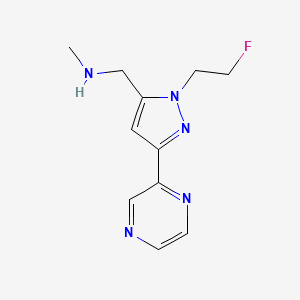

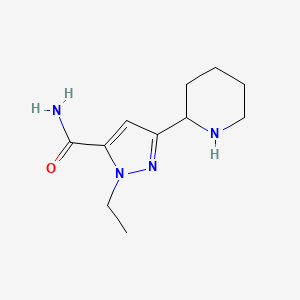

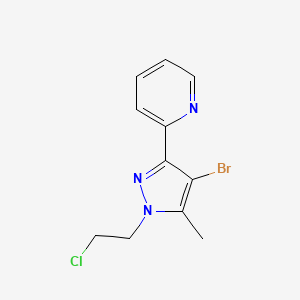

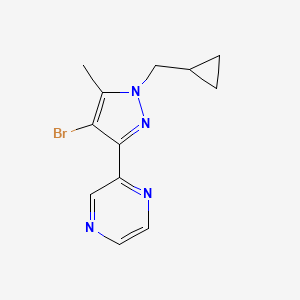

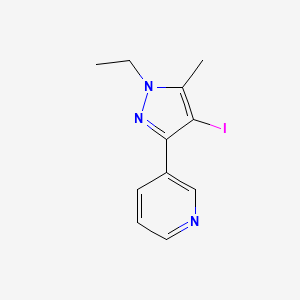

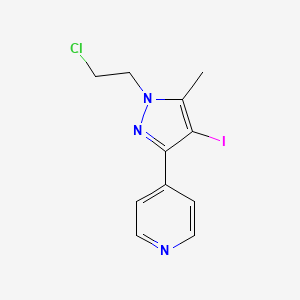

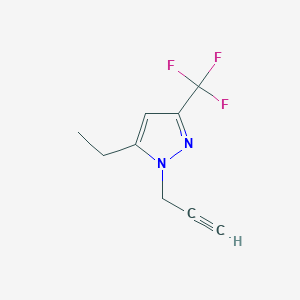

“2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as azides . It is characterized by the presence of an azide group (-N3) attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine” includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is an azidomethyl group (-CH2N3) and a 1H-pyrazol-3-yl group .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The compound has been used in the synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides . These molecules have shown suitability as metal ligands for the catalytic Henry reaction with copper and zinc .

Coordination Chemistry

Bispidines, a family of ligands that play a pivotal role in various areas of coordination chemistry, have applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism . The compound under discussion is used to expand the number of coordination sites on the bispidine core .

Synthesis of Triazole-Bispidines

The compound is used in the synthesis of a new class of triazole-bispidines . The chelation capabilities of these triazole-bispidines were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) .

Solubility Improvement

The compound has been used to improve the solubility of the target ligand in protic polar solvents, such as alcohols and water .

Photocatalytic Reduction of CO2

The compound has been used in the synthesis of a new iron complex, which showed considerable activity in the photo-driven reduction of carbon dioxide . The new iron heteroleptic complex showed a TONCO of 576 obtained after 4 h (TOF=144 h 1) through visible light (λ=420 nm) and a quantum yield of 7.1% .

Chromatography and Mass Spectrometry

The compound is used in chromatography and mass spectrometry applications . It helps in making these applications run efficiently and effectively.

Wirkmechanismus

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to exhibit a broad range of biological and pharmacological activities . They have been known to interact with various biological targets, including enzymes and receptors, leading to diverse biological responses .

Mode of Action

It can be inferred from related compounds that it may interact with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the pyridine ring in the compound could potentially influence its reactivity and interaction with biological targets .

Biochemical Pathways

For instance, they are oxidation products of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

Similar compounds, such as aminopyralid, a pyridine carboxylic acid active ingredient, are known to provide systemic control of target species and offer soil residual activity to extend control .

Result of Action

Related compounds, such as imidazopyridine derivatives, have been reported to exhibit a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Action Environment

It is known that environmental factors such as ph, temperature, and presence of other substances can influence the action and stability of similar compounds .

Eigenschaften

IUPAC Name |

2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-15-13-6-7-5-12-14-9(7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICHRPULIQTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.